molecular formula C17H16F2N8O B2576738 4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2,6-difluorophenyl)piperazine-1-carboxamide CAS No. 1795479-30-9

4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2,6-difluorophenyl)piperazine-1-carboxamide

Cat. No. B2576738
M. Wt: 386.367
InChI Key: JMRDWYZLXLBOTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2,6-difluorophenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H16F2N8O and its molecular weight is 386.367. The purity is usually 95%.
BenchChem offers high-quality 4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2,6-difluorophenyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2,6-difluorophenyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

  • Synthesis and Antimicrobial Evaluation : Compounds similar to 4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2,6-difluorophenyl)piperazine-1-carboxamide have shown promising antimicrobial properties. A study synthesized new piperazine derivatives and triazolo-pyrazine derivatives, evaluating their antimicrobial activity against various bacterial and fungal strains. One of the piperazine derivatives exhibited superior antimicrobial capabilities, particularly against A. baumannii, indicating potential for developing potent antimicrobials (Patil et al., 2021).

Anti-Tubercular Agents

  • Design and Synthesis for Anti-Tubercular Activity : Research into pyrazinamide, a key drug in TB therapy, led to the design and synthesis of novel benzamide derivatives with structures similar to the queried compound. These derivatives showed significant activity against Mycobacterium tuberculosis, with some compounds exhibiting low toxicity to human cells. This suggests their potential as effective anti-tubercular agents (Srinivasarao et al., 2020).

Herbicide Development

  • Herbicide Application : Pyridazinone compounds, closely related to the queried compound, have been used as herbicides. Research indicates these compounds can inhibit photosynthesis in plants, leading to their phytotoxicity. Modifications to their molecular structure can enhance their properties, like resistance to metabolic detoxication in plants and interference with chloroplast development (Hilton et al., 1969).

properties

IUPAC Name

N-(2,6-difluorophenyl)-4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N8O/c18-12-2-1-3-13(19)16(12)22-17(28)26-8-6-25(7-9-26)14-4-5-15(24-23-14)27-11-20-10-21-27/h1-5,10-11H,6-9H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRDWYZLXLBOTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)NC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2,6-difluorophenyl)piperazine-1-carboxamide

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